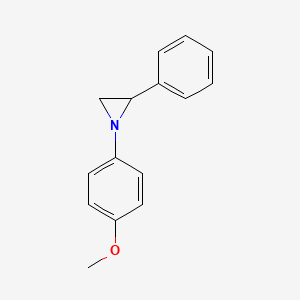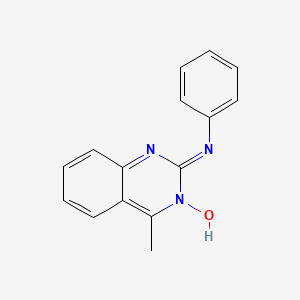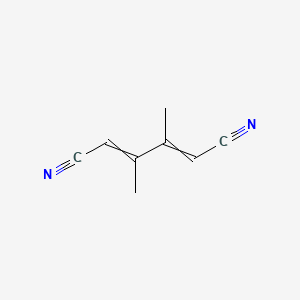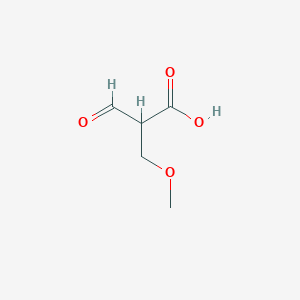![molecular formula C4HCl4FN2 B14486419 4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole CAS No. 64736-48-7](/img/structure/B14486419.png)
4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole is a heterocyclic compound that features a five-membered imidazole ring with multiple halogen substitutions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole typically involves the reaction of imidazole derivatives with halogenating agents. One common method includes the use of chlorinating and fluorinating reagents under controlled conditions to achieve the desired substitutions on the imidazole ring .
Industrial Production Methods
The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms on the imidazole ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide can be used under mild conditions to replace halogen atoms with other groups.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the compound.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen substitutions on the imidazole ring enhance its binding affinity and specificity towards these targets, leading to various biological effects . The compound may inhibit enzyme activity or disrupt cellular processes, depending on its specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dichloro-2-methyl-1H-imidazole: Similar structure but lacks the fluorine substitution.
2,4-Dichloro-5-fluoropyrimidine: Contains a pyrimidine ring instead of an imidazole ring.
4,5-Dichloro-2-hydroxypyridine: Features a hydroxyl group instead of a fluorine atom.
Uniqueness
4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole is unique due to its specific combination of halogen substitutions, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
64736-48-7 |
|---|---|
Molekularformel |
C4HCl4FN2 |
Molekulargewicht |
237.9 g/mol |
IUPAC-Name |
4,5-dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole |
InChI |
InChI=1S/C4HCl4FN2/c5-1-2(6)11-3(10-1)4(7,8)9/h(H,10,11) |
InChI-Schlüssel |
HSOQMLGDSDPSGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(N=C(N1)C(F)(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


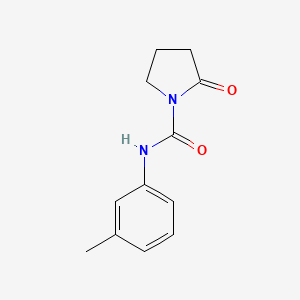

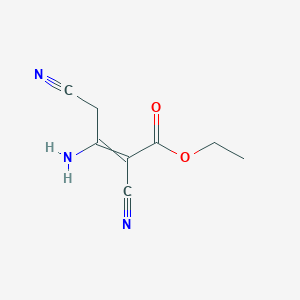

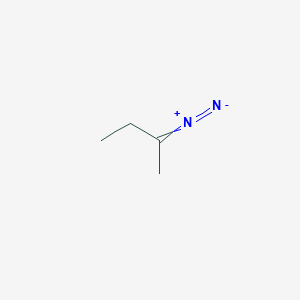

![6-Ethylidenebicyclo[2.2.1]heptan-2-ol](/img/structure/B14486366.png)
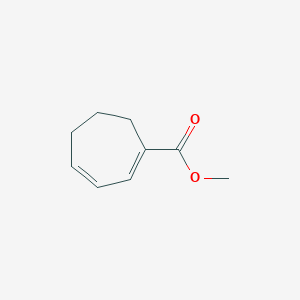
![7-Methyl-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14486372.png)
